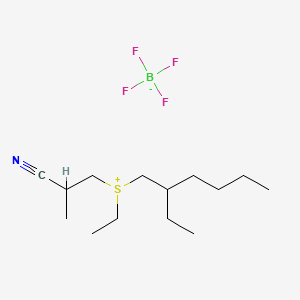![molecular formula C25H17ClF3N3O2 B12835836 2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)- CAS No. 72319-13-2](/img/structure/B12835836.png)
2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a hydrazinylidene group, a trifluoromethylphenyl group, and a methylphenyl group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with 3-oxo-2-naphthoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is investigated for its potential therapeutic properties. It may have applications in developing new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics.
作用機序
The mechanism of action of (4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
(4Z)-4-[[4-Chloro-3-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(4-Methylphenyl)-3-Oxonaphthalene-2-Carboxamide is unique due to its combination of functional groups and its naphthalene core. This structure imparts specific chemical properties that are not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
72319-13-2 |
|---|---|
分子式 |
C25H17ClF3N3O2 |
分子量 |
483.9 g/mol |
IUPAC名 |
4-[[4-chloro-3-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17ClF3N3O2/c1-14-6-8-16(9-7-14)30-24(34)19-12-15-4-2-3-5-18(15)22(23(19)33)32-31-17-10-11-21(26)20(13-17)25(27,28)29/h2-13,33H,1H3,(H,30,34) |
InChIキー |
QLYFHHQXGTXJFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)



![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)




![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)
